molecular formula C13H19BrClN5 B15188729 2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride CAS No. 158553-50-5

2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride

Cat. No.: B15188729
CAS No.: 158553-50-5
M. Wt: 360.68 g/mol
InChI Key: CWGNJRDNIBULFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a bromophenyl group and diethylamine substituents, making it a unique derivative of tetrazole.

Preparation Methods

The synthesis of 2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.

    Attachment of the Diethylamine Group: The diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.

    Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tetrazole ring and the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The bromophenyl group and diethylamine substituents play a crucial role in determining the compound’s binding affinity and specificity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

2H-Tetrazole-2-ethanamine, 5-(4-bromophenyl)-N,N-diethyl-, monohydrochloride can be compared with other similar compounds, such as:

    2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride: This compound has a chlorophenyl group instead of a bromophenyl group, leading to differences in reactivity and biological activity.

    2H-Tetrazole-2-ethanamine, 5-(4-fluorophenyl)-N,N-diethyl-, monohydrochloride: The presence of a fluorophenyl group results in different chemical and biological properties compared to the bromophenyl derivative.

    2H-Tetrazole-2-ethanamine, 5-(4-methylphenyl)-N,N-diethyl-, monohydrochloride:

Properties

CAS No.

158553-50-5

Molecular Formula

C13H19BrClN5

Molecular Weight

360.68 g/mol

IUPAC Name

2-[5-(4-bromophenyl)tetrazol-2-yl]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C13H18BrN5.ClH/c1-3-18(4-2)9-10-19-16-13(15-17-19)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

CWGNJRDNIBULFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1N=C(N=N1)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.